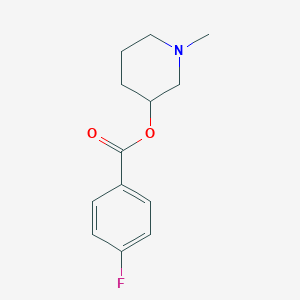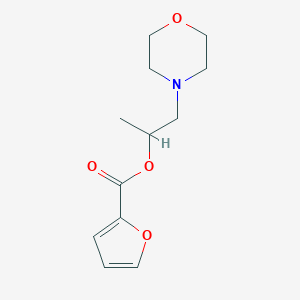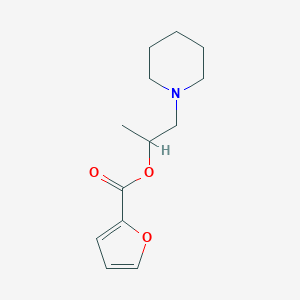![molecular formula C15H23NO3 B295128 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate, also known as TMB-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a member of the class of compounds known as benzoates, which have been studied extensively for their pharmacological properties. In
Applications De Recherche Scientifique
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Other studies have investigated its potential as a neuroprotective agent, with promising results in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential in treating cancer, with some studies showing it to have anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is through the inhibition of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by reducing oxidative stress and promoting cell survival in damaged tissues. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, improve neurological function after injury, and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a readily available research tool. This compound also has a relatively low toxicity profile, which allows for higher doses to be used in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be on its potential as an anti-cancer agent, with further studies needed to understand its mechanism of action and efficacy in different types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the development of new therapeutic applications.
Méthodes De Synthèse
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate can be synthesized using a multi-step process that involves the reaction of tert-butyl(methyl)amine with 3-methoxybenzoic acid. The resulting product is then purified using standard techniques such as column chromatography. The synthesis method for this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-[tert-butyl(methyl)amino]ethyl 3-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)16(4)9-10-19-14(17)12-7-6-8-13(11-12)18-5/h6-8,11H,9-10H2,1-5H3 |
Clé InChI |
ZNYYXVIBDKASRO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC |
SMILES canonique |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)









